Cas no 1693920-18-1 (1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-)

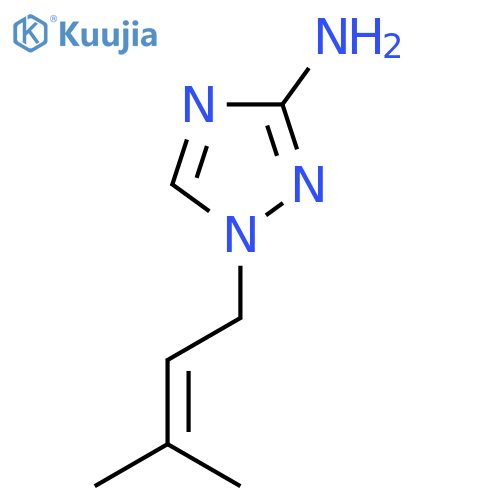

1693920-18-1 structure

商品名:1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-

CAS番号:1693920-18-1

MF:C7H12N4

メガワット:152.196980476379

CID:5295408

1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 化学的及び物理的性質

名前と識別子

-

- 1-(3-methylbut-2-en-1-yl)-1h-1,2,4-triazol-3-amine

- 1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-

-

- インチ: 1S/C7H12N4/c1-6(2)3-4-11-5-9-7(8)10-11/h3,5H,4H2,1-2H3,(H2,8,10)

- InChIKey: PFAOTKNELHATQG-UHFFFAOYSA-N

- ほほえんだ: N1(C=NC(N)=N1)C/C=C(\C)/C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 151

- トポロジー分子極性表面積: 56.7

- 疎水性パラメータ計算基準値(XlogP): 1.3

1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-783511-0.1g |

1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |

1693920-18-1 | 0.1g |

$943.0 | 2023-03-16 | ||

| Enamine | EN300-783511-0.05g |

1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |

1693920-18-1 | 0.05g |

$900.0 | 2023-03-16 | ||

| Enamine | EN300-783511-1.0g |

1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |

1693920-18-1 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-783511-2.5g |

1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |

1693920-18-1 | 2.5g |

$2100.0 | 2023-03-16 | ||

| Enamine | EN300-783511-10.0g |

1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |

1693920-18-1 | 10.0g |

$4606.0 | 2023-03-16 | ||

| Enamine | EN300-783511-0.5g |

1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |

1693920-18-1 | 0.5g |

$1027.0 | 2023-03-16 | ||

| Enamine | EN300-783511-0.25g |

1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |

1693920-18-1 | 0.25g |

$985.0 | 2023-03-16 | ||

| Enamine | EN300-783511-5.0g |

1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine |

1693920-18-1 | 5.0g |

$3105.0 | 2023-03-16 |

1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)- 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

1693920-18-1 (1H-1,2,4-Triazol-3-amine, 1-(3-methyl-2-buten-1-yl)-) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量